molecular formula C8H5BrClN3 B2731805 6-Bromo-5-chloroquinazolin-2-amine CAS No. 1644663-97-7

6-Bromo-5-chloroquinazolin-2-amine

Cat. No. B2731805
CAS RN: 1644663-97-7
M. Wt: 258.5
InChI Key: HDCHKLGREZJHMC-UHFFFAOYSA-N
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Description

6-Bromo-5-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3 and a molecular weight of 258.5 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 6-Bromo-5-chloroquinazolin-2-amine or similar compounds often involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The synthesis of amines, in general, can involve reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-chloroquinazolin-2-amine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

Amines, including 6-Bromo-5-chloroquinazolin-2-amine, can undergo various reactions. For instance, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions . The lone pair on the nitrogen in the primary amine can attack the carbon in a reaction similar to the one ammonia does .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-chloroquinazolin-2-amine can be found in various chemical databases . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Cytotoxicity Studies

6-Bromo-5-chloroquinazolin-2-amine has been utilized in the synthesis of novel compounds with potential cytotoxic effects against cancer cells. For instance, in the creation of polycarbo-substituted imidazoquinazolines, this compound played a key role. These imidazoquinazolines demonstrated in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells, highlighting its significance in cancer research (Khoza, Makhafola, & Mphahlele, 2015).

Anticancer Properties

The compound has been part of the synthesis of various derivatives with notable pharmacological importance, such as anti-inflammatory, analgesic, and anti-bacterial activities. These derivatives are synthesized and then evaluated for their pharmacological activities, indicating the compound's versatility in creating new therapeutic agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Drug Development

In drug development, 6-Bromo-5-chloroquinazolin-2-amine contributes to the creation of quinazolinone derivatives. These derivatives have been screened for potential cytotoxicity on various cancer cell lines, indicating significant anticancer activities. The detailed synthesis and biological assays of these compounds underscore the compound's role in developing new cancer treatments (Malinowski et al., 2015).

Molecular Docking and Apoptosis Induction

Research involving 6-Bromo-5-chloroquinazolin-2-amine also includes the synthesis of indole-aminoquinazoline hybrids. These compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines. Molecular docking studies suggest that these compounds could bind to the ATP region of epidermal growth factor receptors, similar to other known anticancer agents (Mphahlele et al., 2018).

Future Directions

While specific future directions for 6-Bromo-5-chloroquinazolin-2-amine are not mentioned in the search results, research into similar compounds suggests potential applications in the development of new antipsychotics , the modulation of monoaminergic neurotransmission , and the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-bromo-5-chloroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCHKLGREZJHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloroquinazolin-2-amine

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